molecular formula C12H15NO4 B558125 Boc-D-Tyr(Bzl)-Oh CAS No. 63769-58-4

Boc-D-Tyr(Bzl)-Oh

Cat. No.: B558125
CAS No.: 63769-58-4
M. Wt: 371.4 g/mol
InChI Key: YDSJUQJHDFBDSZ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-Tyr(Bzl)-Oh, also known as N-α-t.-Boc-D-Tyr(Bzl)-Oh, is a derivative of the amino acid tyrosine. It is commonly used as a building block in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a benzyl group on the hydroxyl group of the tyrosine residue .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-D-Tyr(Bzl)-Oh can be synthesized through several methods. One common approach involves the protection of the amino group of D-tyrosine with a Boc group and the hydroxyl group with a benzyl group. The reaction typically involves the use of di-tert-butyl dicarbonate (Boc2O) and benzyl bromide in the presence of a base such as triethylamine .

Industrial Production Methods

In industrial settings, the synthesis of this compound is often carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Tyr(Bzl)-Oh undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected tyrosine derivatives, substituted tyrosine compounds, and various quinones .

Scientific Research Applications

Boc-D-Tyr(Bzl)-Oh is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Boc-D-Tyr(Bzl)-Oh primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process, while the benzyl group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise assembly of peptides .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(19(23)24)13-15-9-11-17(12-10-15)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVSPTOJKOFMTA-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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